alpha-Trifluoroacetyl-gamma-butyrolactone hydrate
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Overview
Description
Alpha-Trifluoroacetyl-gamma-butyrolactone hydrate is a chemical compound that belongs to the class of gamma-butyrolactones. Gamma-butyrolactones are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a trifluoroacetyl group attached to the gamma position of the butyrolactone ring, along with a hydrate form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Trifluoroacetyl-gamma-butyrolactone hydrate typically involves the reaction of gamma-butyrolactone with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of a carbanion intermediate, which then reacts with trifluoroacetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the efficiency and safety of the production process. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-Trifluoroacetyl-gamma-butyrolactone hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols .
Scientific Research Applications
Alpha-Trifluoroacetyl-gamma-butyrolactone hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of alpha-Trifluoroacetyl-gamma-butyrolactone hydrate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group plays a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Gamma-butyrolactone: A simpler analog without the trifluoroacetyl group.
Alpha-acetyl-gamma-butyrolactone: Similar structure but with an acetyl group instead of a trifluoroacetyl group
Uniqueness
Alpha-Trifluoroacetyl-gamma-butyrolactone hydrate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific applications where these properties are advantageous .
Properties
IUPAC Name |
3-(2,2,2-trifluoroacetyl)oxolan-2-one;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O3.H2O/c7-6(8,9)4(10)3-1-2-12-5(3)11;/h3H,1-2H2;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAKSZXMGHSYGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1C(=O)C(F)(F)F.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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